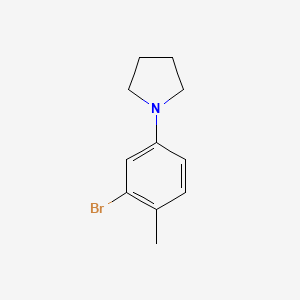

1-(3-Bromo-4-methylphenyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBCUALUTWWUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680736 | |

| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215917-98-8 | |

| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 1 3 Bromo 4 Methylphenyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnections for the Pyrrolidine (B122466) Core

A logical retrosynthetic analysis of 1-(3-bromo-4-methylphenyl)pyrrolidine points to two primary disconnection strategies. The most common approach involves the disconnection of the aryl-nitrogen (C-N) bond, leading to 3-bromo-4-methylaniline (B27599) and a suitable four-carbon electrophile, such as 1,4-dihalobutane. A second approach involves the formation of the pyrrolidine ring itself from an acyclic precursor already containing the N-aryl bond.

The formation of the aryl-nitrogen bond is a cornerstone of modern organic synthesis, with several powerful methods available. The Buchwald-Hartwig amination stands out as a highly versatile and widely used palladium-catalyzed cross-coupling reaction for this purpose. nih.govbeilstein-journals.org This reaction would involve the coupling of 3-bromo-4-methylaniline with a 1,4-dihalobutane or a protected pyrrolidine. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. nih.gov Given that the starting material is an aryl bromide, high reactivity is expected.

Another classical method for aryl-nitrogen bond formation is the Ullmann condensation, which typically employs a copper catalyst. nih.gov While effective, traditional Ullmann reactions often require harsh conditions, such as high temperatures. rsc.org However, modern advancements have led to the development of more efficient ligand-assisted copper-catalyzed N-arylation reactions that proceed under milder conditions.

The pyrrolidine ring is a common heterocyclic motif, and numerous methods for its construction have been developed. organic-chemistry.org One strategy involves the reductive amination of a 1,4-dicarbonyl compound with 3-bromo-4-methylaniline. A more direct approach is the reaction of an arylamine with a cyclic ether in the presence of a Lewis acid. organic-chemistry.org

Tandem reactions that form multiple bonds in a single operation offer an efficient route to complex molecules. For the synthesis of N-aryl pyrrolidines, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes have been described. mdpi.com Another approach involves the intramolecular amination of organoboronates, which can provide access to pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Furthermore, cobalt-catalyzed hydrosilylation of levulinic acid in the presence of an aromatic amine can yield N-arylpyrrolidines. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

To achieve high yields and purity for this compound, careful optimization of the reaction parameters is crucial, particularly for palladium-catalyzed cross-coupling reactions.

The choice of palladium catalyst and the supporting phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination. For the coupling of aryl bromides with secondary amines like pyrrolidine, a variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. rsc.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred. Below is a table of ligands commonly used in Buchwald-Hartwig aminations that would be suitable for the synthesis of the target molecule.

| Ligand Name | Structure | Key Features |

| JohnPhos | A bulky, electron-rich biphenyl-based phosphine ligand, effective for a wide range of C-N cross-coupling reactions. rsc.org | |

| XPhos | A highly active and versatile biaryl phosphine ligand, often providing excellent yields for challenging substrates. nih.gov | |

| RuPhos | Another effective biaryl phosphine ligand known for its high catalytic activity in amination reactions. mdpi.com | |

| BINAP | A chiral bidentate phosphine ligand that can be used for asymmetric synthesis, though often effective in racemic form for standard cross-couplings. chemspider.com |

The selection of the base is also important. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the amine and facilitate the catalytic cycle. rsc.orgchemspider.com

The following table summarizes typical solvent and temperature conditions for related Buchwald-Hartwig aminations.

| Aryl Halide | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Morpholine | Pd(I) dimer / DavePhos | 1,4-Dioxane | 80-100 | High | rsc.org |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | Toluene | 80 | 60 | chemspider.com |

| 2-Bromotoluene | Aniline | Pd(OAc)₂ / X-Phos | Toluene | 110 | 85 | nih.gov |

Applying the principles of green chemistry to the synthesis of this compound involves several considerations aimed at reducing the environmental impact of the process. derpharmachemica.com One key aspect is the choice of solvent. While traditional organic solvents are effective, exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even aqueous systems can significantly improve the sustainability of the synthesis.

Catalyst efficiency is another important factor. Using highly active catalysts at low loadings minimizes waste and reduces the cost of the process. The development of recyclable catalysts is also a major goal in green chemistry. Furthermore, designing synthetic routes that are atom-economical, meaning that a high proportion of the atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Tandem and one-pot reactions are excellent examples of atom-economical processes that can be applied to the synthesis of the target molecule. Minimizing the use of protecting groups and reducing the number of synthetic steps also contributes to a greener process by reducing waste and energy consumption.

Stereoselective Synthesis of Pyrrolidine Derivatives

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals. teknoscienze.com Its non-planar, saturated structure can contain up to four stereogenic centers, leading to a rich stereochemical diversity that is crucial for biological activity. nih.gov Consequently, the development of stereoselective methods to access enantiomerically pure pyrrolidine derivatives is of paramount importance. mdpi.com These methods can be broadly categorized into two main approaches: the functionalization of existing chiral precursors, often from the "chiral pool," and the de novo construction of the pyrrolidine ring using asymmetric reactions. nih.gov

The first approach leverages readily available chiral molecules like the amino acids L-proline and L-hydroxyproline, or carbohydrates such as D-mannitol, as starting materials. nih.govacs.orgnih.gov For instance, (S)-prolinol, derived from the reduction of proline, is a common building block for synthesizing more complex chiral pyrrolidine-containing drugs. nih.gov The second approach involves creating the chiral centers during the formation of the heterocyclic ring, often through powerful reactions like catalytic asymmetric 1,3-dipolar cycloadditions, which can generate multiple stereocenters in a single, highly controlled step. mappingignorance.orgacs.org

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines, offering efficient routes to enantiomerically enriched products from prochiral precursors. These methods often rely on transition metal catalysts paired with chiral ligands or on metal-free organocatalysts. mdpi.comacs.org

One prominent strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.org This method is highly convergent and can establish up to four new contiguous stereocenters with excellent stereo- and regioselectivity. mappingignorance.orgacs.org Chiral metal catalysts, often based on silver or copper complexed with phosphine or N-heterocyclic carbene ligands, have been developed to control the stereochemical outcome of the cycloaddition. whiterose.ac.uk

Rhodium-catalyzed reactions also provide a versatile platform for synthesizing chiral pyrrolidines. For example, the asymmetric arylation of N-tosylaldimines using a rhodium hydroxide (B78521) complex combined with a chiral bicyclo[3.3.0]octadiene ligand enables the one-pot synthesis of chiral 2-aryl pyrrolidines. organic-chemistry.org Another approach involves the rhodium-catalyzed [4+1] annulation of unactivated terminal alkenes with nitrene sources, which proceeds through an initial aziridination followed by a ring-expansion to form the pyrrolidine structure. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of 2-aryl-substituted pyrroline (B1223166) precursors has been used to efficiently prepare chiral 2-aryl pyrrolidines. teknoscienze.com More recently, nickel-catalyzed cross-coupling reactions have been developed for the stereoselective arylation of peptide backbones, a technology that could be adapted for creating chiral N-aryl pyrrolidine structures. chemrxiv.orgchemrxiv.org

Organocatalysis, which avoids the use of metals, represents another major pillar of asymmetric pyrrolidine synthesis. mdpi.com Chiral pyrrolidine-based catalysts themselves, derived from proline, are frequently used to promote enantioselective transformations. nih.govmdpi.com

Table 1: Comparison of Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Application for Target Compound |

| Silver/Copper Catalysts with Chiral Ligands | 1,3-Dipolar Cycloaddition | Forms multiple stereocenters simultaneously; high atom economy. mappingignorance.orgacs.org | Cycloaddition of an azomethine ylide with a suitable alkene precursor. |

| Rhodium-Hydroxide with Chiral Diene Ligands | Asymmetric Arylation | Direct formation of 2-aryl pyrrolidines from imine precursors. organic-chemistry.org | Arylation of a pyrrolidine-derived imine with a 3-bromo-4-methylphenyl organometallic reagent. |

| Iridium Catalysts with Chiral Ligands | Asymmetric Hydrogenation | Reduction of a pyrroline double bond to create stereocenters. teknoscienze.com | Hydrogenation of a precursor like 1-(3-bromo-4-methylphenyl)-1H-pyrrole. |

| Nickel Catalysts with Chiral BiIm Ligands | Reductive Cross-Coupling | Enantio-convergent arylation of racemic electrophiles. chemrxiv.orgchemrxiv.org | Coupling of a suitable pyrrolidine-based electrophile with a 3-bromo-4-methylphenyl halide. |

| Chiral Phosphoric Acids / Proline Derivatives | Organocatalysis | Metal-free; environmentally benign; various activation modes. mdpi.comwhiterose.ac.uk | Aza-Michael additions or other cyclization strategies. |

Chiral auxiliary-based methods are a classical and reliable strategy for stereoselective synthesis. In this approach, a prochiral substrate is covalently bonded to a single-enantiomer chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product.

A widely used and versatile class of auxiliaries are the N-sulfinylamines, such as N-tert-butanesulfinamide. The N-tert-butanesulfinyl group can be attached to an imine, acting as a powerful chiral directing group in cycloadditions or additions of nucleophiles. For example, in the 1,3-dipolar cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides, the (S)-configuration of the sulfinyl group can effectively induce a (2S,3R,4S,5R) absolute configuration in the resulting polysubstituted pyrrolidine. acs.org The auxiliary can then be removed under mild acidic conditions.

Another powerful approach utilizes precursors from the chiral pool, where the inherent chirality of a natural product is transferred to the synthetic target. nih.gov (R)-phenylglycinol is a common chiral auxiliary precursor; it can be condensed with aldehydes to form chiral imines or oxazolidines. acs.org These intermediates can then undergo diastereoselective additions with organometallic reagents. Subsequent transformations, including ring-closing steps, lead to the formation of enantiopure substituted pyrrolidines. acs.org

Amino acids, particularly L-pyroglutamic acid, are excellent starting points for building complex pyrrolidine structures. nih.govacs.org The inherent stereocenter and cyclic framework provide a rigid scaffold for introducing further substituents with high stereocontrol. For instance, a pyroglutamic acid-derived hemiaminal can be activated by a Lewis acid to form an iminium ion, which is then trapped by a nucleophile, such as an electron-rich aromatic ring, to yield a 2-arylpyrrolidine derivative. acs.org

Table 2: Summary of Chiral Auxiliary and Chiral Pool Strategies

| Chiral Source | Synthetic Strategy | Key Features | Reference |

| N-tert-butanesulfinamide | Auxiliary-controlled cycloaddition | The sulfinyl group directs the stereochemistry of the reaction and is readily cleaved. | acs.org |

| (R)-Phenylglycinol | Auxiliary-controlled nucleophilic addition | Forms chiral imines/oxazolidines that control the addition of Grignard or organolithium reagents. | acs.org |

| L-Pyroglutamic Acid | Chiral pool building block | Provides a rigid chiral scaffold for further functionalization and elaboration. | nih.govacs.orgnih.gov |

| D-Mannitol | Chiral pool building block | Can be converted into C2-symmetrical bis-epoxides or bis-triflates for pyrrolidine synthesis. | acs.org |

| L-Proline / 4-Hydroxy-L-proline | Chiral pool building block | Widely used as starting materials for numerous pyrrolidine-containing drugs and catalysts. | nih.govnih.gov |

Scale-Up Considerations and Process Chemistry Development for this compound

The transition of a synthetic route from a laboratory benchtop scale to industrial production involves significant challenges in chemical process development and scale-up. mt.comcatsci.com This process requires a shift in focus from solely achieving a high yield to ensuring safety, cost-effectiveness, robustness, and environmental sustainability. catsci.comlabmanager.com For a target molecule like this compound, key reactions such as the aromatic bromination and the N-arylation (e.g., Buchwald-Hartwig amination) must be thoroughly optimized. sigmaaldrich.comacs.org Process chemists aim to develop a comprehensive understanding of reaction mechanisms, kinetics, and thermodynamics to create a well-defined and controllable manufacturing process. mt.comnumberanalytics.com

The choice and design of the reactor are critical for a successful scale-up. numberanalytics.com While laboratory syntheses are typically performed in simple batch glassware, large-scale production demands reactors that can handle larger volumes and effectively manage process parameters like heat transfer, mixing, and mass transfer. catsci.comlabmanager.com

For a reaction like the N-arylation of pyrrolidine with a brominated aromatic compound, a Continuous Stirred-Tank Reactor (CSTR) is a common choice for batch or semi-batch production. Optimization in a CSTR involves controlling reactant dosing rates, agitation speed to ensure homogeneity, and temperature, especially for exothermic reactions. mt.com The Buchwald-Hartwig amination, a likely candidate for forming the C-N bond in the target molecule, is sensitive to conditions, and maintaining an inert atmosphere (e.g., with a nitrogen blanket) is crucial to prevent catalyst deactivation. sigmaaldrich.comrochester.edu

Continuous flow reactors , including microreactors, offer significant advantages for certain reactions, particularly those that are highly exothermic, use hazardous reagents, or require precise control over reaction time. researchgate.netacs.org The bromination of an aromatic ring using molecular bromine is a hazardous process that can benefit from a flow chemistry approach. acs.org In a flow reactor, small volumes of reactants are continuously mixed and reacted, which drastically improves heat dissipation and minimizes the risk of runaway reactions. researchgate.net This technology allows for operation at higher temperatures and pressures than are feasible in batch reactors, potentially accelerating reaction rates and improving efficiency. acs.org A modular flow platform could be designed where the bromination of 4-methylphenylpyrrolidine occurs in one reactor module, followed by immediate consumption in a subsequent N-arylation step, enhancing process safety and control. acs.org

Table 3: Reactor Design Considerations for Key Synthetic Steps

| Reaction Step | Reactor Type | Key Optimization Parameters | Advantages for Scale-Up |

| Aromatic Bromination | Continuous Flow Reactor | Residence time, temperature, stoichiometry of bromine, flow rates. | Enhanced safety, superior heat transfer, precise control, reduced hazardous material holdup. acs.org |

| N-Arylation (e.g., Buchwald-Hartwig) | CSTR (Batch) or Continuous Flow Reactor | Catalyst loading, base selection, solvent, temperature, agitation/mixing, inert atmosphere. mt.comsigmaaldrich.com | CSTR is suitable for large volumes; Flow reactors offer better control and safety for highly exothermic processes. rochester.edu |

The isolation and purification of the final product on a large scale must be efficient, economical, and yield the compound with the required purity. For tertiary amines like this compound, standard laboratory purification methods may need significant adaptation for bulk synthesis.

Crystallization is often the preferred method for purifying solid compounds in bulk due to its cost-effectiveness and scalability. The process involves selecting an appropriate solvent system from which the target compound will crystallize with high purity, leaving impurities behind in the mother liquor. Optimization involves controlling cooling rates, agitation, and seeding to achieve the desired crystal size and morphology, which impacts filtration and drying efficiency.

Distillation can be employed if the product is a thermally stable liquid with a boiling point sufficiently different from impurities. Vacuum distillation is used for high-boiling compounds to lower the required temperature and prevent thermal degradation.

Adsorption and Chromatography are also used for purification, especially for removing closely related impurities. While traditional column chromatography is less common for bulk manufacturing due to high solvent consumption and cost, alternative techniques are available. Passing the crude product solution through a bed of an adsorbent like activated carbon or silica (B1680970) gel can remove specific color or polar impurities. For challenging separations involving basic compounds like tertiary amines, which can interact strongly with acidic silica gel, specialized stationary phases are used. biotage.com Passing the crude amine over an adsorbent such as a specific grade of aluminum oxide can effectively remove primary and secondary amine impurities. google.com Using amine-functionalized silica in chromatographic separations can also prevent the strong acid-base interactions, leading to better separation and recovery. biotage.com

Table 4: Overview of Large-Scale Purification Techniques

| Technique | Principle | Applicability for Target Compound | Key Considerations |

| Crystallization | Differential solubility in a solvent system. | Highly suitable if the compound is a stable solid. | Solvent selection, control of temperature profile, seeding, crystal habit. |

| Distillation | Separation based on differences in boiling points. | Applicable if the compound is a thermally stable liquid. | Vacuum level, thermal stability of the compound and impurities. |

| Adsorbent Treatment | Selective removal of impurities by passing through an adsorbent bed. | Useful for removing minor impurities, color, or residual catalysts. | Choice of adsorbent (e.g., activated carbon, alumina), solvent, contact time. google.com |

| Preparative Chromatography | Differential partitioning between a mobile and stationary phase. | Used for high-purity requirements or difficult separations; amine-functionalized phases are beneficial. biotage.com | High cost, large solvent volumes, selection of appropriate stationary phase. |

Preclinical Pharmacological Investigations and Biological Activity Profiling of 1 3 Bromo 4 Methylphenyl Pyrrolidine

Molecular Target Identification and Ligand-Receptor Interaction Studies

This stage of investigation is fundamental to understanding how a compound initiates its effects at a molecular level. It aims to identify specific proteins, such as receptors or enzymes, that the compound binds to and modulates.

Radioligand binding assays are a cornerstone for characterizing the interaction between a compound and a receptor. nih.gov These experiments utilize a radiolabeled ligand (a molecule known to bind to the target receptor) to quantify the affinity and selectivity of a test compound. nih.gov

In a typical assay, a fixed concentration of the radioligand is incubated with a preparation of tissues, cultured cells, or cell membranes containing the receptor of interest, along with varying concentrations of the unlabeled test compound (e.g., 1-(3-Bromo-4-methylphenyl)pyrrolidine). The ability of the test compound to displace the radioligand from the receptor is measured. This data is used to calculate key parameters:

Inhibitory Concentration (IC₅₀): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Inhibition Constant (Kᵢ): Derived from the IC₅₀ using the Cheng-Prusoff equation, this value represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. nih.gov

By performing these assays across a panel of different receptors, a selectivity profile can be established, revealing whether the compound binds to a single target or multiple targets.

Research Findings: No publicly available data from radioligand binding assays for this compound could be identified. A comprehensive affinity and selectivity profile for this compound has not been published.

Table 1: Representative Data from Radioligand Binding Assays This table is a template illustrating how data would be presented. No specific values are available for this compound.

| Receptor Target | Radioligand Used | Kᵢ (nM) of Test Compound |

|---|---|---|

| Dopamine D₂ | [³H]Spiperone | Data not available |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | Data not available |

These assays are performed to determine if a compound can modulate the activity of specific enzymes. The compound is incubated with the target enzyme and its substrate, and the rate of product formation is measured. The results can indicate whether the compound is an inhibitor (decreases enzyme activity), an activator (increases activity), or has no effect.

Key parameters determined from these studies include:

IC₅₀/EC₅₀: The concentration of the compound that produces 50% of its maximal inhibitory (IC₅₀) or activating (EC₅₀) effect.

Mechanism of Inhibition: Further kinetic studies can determine how the compound interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).

Computational studies on other pyrrolidine (B122466) derivatives have explored their potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4), highlighting the importance of the pyrrolidine ring's substitution pattern for activity. nih.gov

Research Findings: There are no specific enzyme inhibition or activation data available in published literature for this compound.

Many cellular processes are controlled by interactions between proteins (PPIs). Assays in this category investigate a compound's ability to either disrupt or stabilize these interactions. Techniques such as co-immunoprecipitation, yeast two-hybrid screens, or biophysical methods like surface plasmon resonance (SPR) can be employed. Modulating PPIs is a significant therapeutic strategy, for instance, in oncology, where disrupting the interaction between p53 and its inhibitor MDM2 can restore tumor suppressor activity. nih.gov

Research Findings: No studies detailing the effects of this compound on any specific protein-protein interactions have been reported.

Cellular Pharmacodynamics and Signal Transduction Pathway Modulation

Cellular pharmacodynamics examines the effects of a compound on intact, living cells, moving beyond isolated molecular targets to understand the compound's influence on complex cellular networks. nih.gov

When a ligand binds to and activates a G protein-coupled receptor (GPCR), it often triggers the receptor's internalization from the cell surface into the cell's interior. nih.gov Assays to monitor receptor internalization can serve as a functional readout of receptor activation. nih.gov

Furthermore, upon activation, receptors initiate intracellular signaling cascades. These pathways (e.g., involving second messengers like cAMP or calcium, or phosphorylation cascades like the MAPK/ERK pathway) can be monitored using various cellular assays. For instance, substance P can inhibit Kir3 channels through a G-protein-mediated signaling pathway. nih.gov

Research Findings: No data has been published on the ability of this compound to induce receptor internalization or modulate specific intracellular signaling pathways.

Table 2: Representative Data from Cellular Signaling Assays This table is a template illustrating how data would be presented. No specific values are available for this compound.

| Cell Line | Pathway Assayed | Endpoint Measured | Result (EC₅₀ or Fold Change) |

|---|---|---|---|

| HEK293 (expressing target) | cAMP Accumulation | Forskolin-stimulated cAMP | Data not available |

| PC-12 | ERK Phosphorylation | p-ERK/Total ERK Ratio | Data not available |

To gain a broad, unbiased view of a compound's cellular effects, researchers can treat cultured cell lines with the compound and then measure changes in the expression levels of thousands of genes simultaneously using techniques like DNA microarrays or RNA-sequencing. nih.gov This approach can help identify unexpected biological activities, reveal mechanisms of action, and discover potential biomarkers. nih.gov For example, transcriptional profiling has been used extensively to classify breast cancer cell lines into subtypes with distinct biological features. nih.gov

Research Findings: There are no published gene expression profiles of any cell lines following treatment with this compound.

Proteomic Analysis for Protein Expression Changes

No publicly available studies were identified that have conducted proteomic analyses to determine changes in protein expression following treatment with this compound. Such studies would typically involve techniques like mass spectrometry to compare the proteome of treated cells or tissues against a control, providing insights into the compound's mechanism of action and potential biomarkers of its activity. The absence of this data means that the molecular targets and pathways affected by this compound remain uncharacterized at the proteomic level.

In Vivo Pharmacodynamic Studies in Animal Models

A comprehensive search yielded no in vivo studies assessing the pharmacodynamic effects or behavioral phenotypes in rodent models following the administration of this compound. Behavioral studies in animals are a critical step in preclinical research to understand the potential therapeutic effects or side effects of a compound on the whole organism.

Modulation of Physiological Parameters in Preclinical Species

Comprehensive in vivo studies detailing the specific effects of this compound on physiological parameters in preclinical models are not extensively reported in publicly available scientific literature. While the broader class of phenylpyrrolidines has been investigated for various biological activities, data focusing solely on the physiological modulation by this specific bromo-methyl substituted derivative remains limited.

Ex Vivo Analysis of Tissue Biomarkers Following Compound Administration

Similarly, ex vivo studies to analyze tissue biomarkers following the administration of this compound are not well-documented in current research. Methodologies such as high-resolution magic angle spinning magnetic resonance spectroscopy (HR-MAS MRS) have been employed to identify metabolic biomarkers in tissue samples for other conditions, but specific applications to assess the impact of this compound are yet to be published. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic Substitution Effects on the Phenyl Moiety

The substitution pattern on the phenyl ring of phenylpyrrolidine derivatives is a key determinant of their biological activity. The nature, position, and electronic properties of substituents can significantly alter the compound's interaction with its biological target.

For instance, in related series of phenyl-containing heterocyclic compounds, the introduction of different substituents on the phenyl ring has been shown to modulate activity. In a series of 2-phenylpyridine (B120327) derivatives, the type and position of substituents on the phenyl group were critical for their insecticidal activity. mdpi.com Specifically, methoxy (B1213986) groups at the second position or electron-withdrawing groups like chlorine, trifluoromethyl, and trifluoromethoxy at the third position of the benzene (B151609) ring resulted in optimal activity. mdpi.com

While direct SAR data for this compound is scarce, general principles suggest that the bromo and methyl groups at the 3 and 4 positions, respectively, confer a specific electronic and steric profile that influences its biological properties. The bromine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, create a unique electronic environment on the phenyl ring. The relative positions of these groups are also critical. For example, in a study of alpha(1a) adrenoceptor antagonists, modifications to the phenylpiperidine moiety, a structure related to phenylpyrrolidine, were crucial in eliminating off-target opioid agonist activity. nih.gov

Table 1: Impact of Phenyl Substitutions on Biological Activity in Related Compound Series

| General Structure | Substituent (R) | Position | Observed Impact on Activity |

| 2-Phenylpyridine | Methoxy | 2 | Optimal insecticidal activity mdpi.com |

| 2-Phenylpyridine | Chlorine | 3 | Optimal insecticidal activity mdpi.com |

| 2-Phenylpyridine | Trifluoromethyl | 3 | Optimal insecticidal activity mdpi.com |

| 4-Phenylpiperidine (B165713) | Cyano | 4 | Reduced mu-opioid receptor activity nih.gov |

| 4-Phenylpiperidine | Methyl | 4 | Reduced mu-opioid receptor activity nih.gov |

This table is illustrative and based on findings from related phenyl-containing heterocyclic structures, as direct SAR data for this compound is limited.

Modifications to the Pyrrolidine Ring and their Biological Impact

The pyrrolidine ring is a versatile scaffold in drug discovery, and its modification can significantly impact a compound's pharmacological profile. nih.govnih.gov The conformation of the pyrrolidine ring, influenced by its substituents, can affect its binding to biological targets. nih.gov

Key aspects of pyrrolidine ring modifications include:

Substitution on the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is a common site for substitution. nih.gov In many biologically active compounds, this position is substituted to modulate properties like basicity, lipophilicity, and target engagement. nih.gov

Ring Puckering and Stereochemistry: Substituents on the carbon atoms of the pyrrolidine ring can influence its puckering, which in turn affects the spatial arrangement of other functional groups and thereby its biological efficacy. nih.gov The stereochemistry of these substituents is often critical for activity.

Introduction of Functional Groups: The addition of functional groups to the pyrrolidine ring can introduce new interactions with the target protein. For example, in a series of pyrrolidine pentamine derivatives acting as inhibitors of an aminoglycoside acetyltransferase, modifications at various positions on the pyrrolidine scaffold had differing effects on their inhibitory properties. nih.gov

In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine moiety is a common P1 fragment that binds to the S1 pocket of the enzyme. bohrium.com Different substituents on the pyrrolidine ring can affect the inhibitory potency. bohrium.com

Table 2: General Effects of Pyrrolidine Ring Modifications on Biological Activity

| Modification Type | Description | Potential Biological Impact |

| N-Substitution | Addition of groups to the pyrrolidine nitrogen. nih.gov | Alters basicity, lipophilicity, and target interaction. nih.gov |

| C-Substitution | Introduction of substituents on the carbon atoms of the ring. nih.gov | Influences ring conformation and spatial orientation of other groups. nih.gov |

| Stereochemical Changes | Altering the 3D arrangement of atoms. | Can lead to significant differences in binding affinity and efficacy. |

| Ring Scaffolding | Using the pyrrolidine as a core to attach various functionalities. nih.gov | Can lead to the discovery of potent and selective inhibitors. nih.gov |

Linker Chemistry and Conformational Constraints in Analog Design

In many drug discovery programs, a "linker" or "spacer" is used to connect two or more important pharmacophoric elements. precisepeg.com The design of this linker is critical as it influences the distance and relative orientation of these elements, which can significantly impact the compound's ability to bind to its target. spirochem.com

Key considerations in linker design include:

Length and Flexibility: The length of the linker determines the distance between the connected moieties. Its flexibility or rigidity can impose conformational constraints on the molecule, which may be beneficial for activity if it pre-organizes the molecule in a bioactive conformation.

Chemical Nature: The chemical composition of the linker (e.g., alkyl chain, ether, amide) affects properties such as solubility, metabolic stability, and potential for hydrogen bonding. precisepeg.com

Cleavable vs. Non-cleavable Linkers: In the context of drug delivery systems like antibody-drug conjugates (ADCs), linkers can be designed to be cleaved under specific physiological conditions (e.g., in a tumor microenvironment) or to remain stable. precisepeg.com

While this compound itself does not inherently contain a linker, in the design of its analogs for specific biological targets, a linker might be introduced to connect the phenylpyrrolidine scaffold to another pharmacophore. For example, in the development of alpha(1a) adrenoceptor antagonists, the linker connecting a dihydropyrimidinone to a 4-phenylpiperidine moiety was modified to minimize the formation of undesirable metabolites. nih.gov These modifications included varying the linker length and composition, which in some cases maintained high binding affinity. nih.gov

Conformational constraints can also be introduced by incorporating the linker into a ring system or by using rigid functional groups. This can reduce the entropic penalty upon binding to a target and may lead to increased potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches for 1 3 Bromo 4 Methylphenyl Pyrrolidine

Ligand-Based Drug Design Methodologies

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are particularly valuable. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, it is possible to build models that predict the activity of new, untested molecules like 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Pharmacophore modeling is a cornerstone of ligand-based drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. researchgate.net These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

A pharmacophore model can be developed from a set of active ligands, and this model is then used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. rsc.orgmdpi.com This process, known as virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of potential hits for further experimental testing. nih.govnih.gov

For a compound series including this compound, a pharmacophore model could be generated to explore its potential as an inhibitor for a specific target. For instance, in a study aimed at identifying novel Takeda G-protein-coupled receptor 5 (TGR5) agonists, a ligand-based pharmacophore model was successfully used in combination with molecular docking to screen for and identify new active compounds. rsc.org Similarly, a pharmacophore-based virtual screening of a library of pyrrolizine derivatives led to the identification of potent cytotoxic agents and CDK inhibitors. nih.gov

The hypothetical steps for applying this to this compound would be:

Building a Training Set: A diverse set of molecules with known activities against a specific target, structurally related to this compound, would be compiled.

Pharmacophore Model Generation: Using software like Discovery Studio or LigandScout, common chemical features of the most active compounds would be identified and spatially arranged to create a 3D pharmacophore model.

Virtual Screening: This model would then be used to screen a large chemical database (e.g., ZINC, ChEMBL) to retrieve molecules that fit the pharmacophore.

Hit Selection and Experimental Validation: The top-scoring hits would be further analyzed and prioritized for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By quantifying physicochemical properties (descriptors) of the molecules, a predictive model can be built.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govtandfonline.com These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. nih.govtandfonline.com The resulting field values are then correlated with the biological activities of the compounds to generate a predictive model.

A 3D-QSAR study on a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors illustrates this approach. nih.gov In this study, a training set of 72 molecules was used to build CoMFA and CoMSIA models. nih.gov The statistical quality of the models was assessed using the leave-one-out cross-validated coefficient (q²) and the conventional correlation coefficient (r²). nih.gov The resulting models showed good predictive power and the contour maps provided a visual representation of how different fields contribute to the activity, offering guidance for future structural modifications. nih.gov

For this compound, a QSAR study would involve:

Data Set Preparation: A dataset of pyrrolidine (B122466) derivatives with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values) would be collected. This dataset would be divided into a training set for model development and a test set for external validation.

Molecular Modeling and Alignment: The 3D structures of all compounds would be built and optimized. A common structural scaffold would be used to align all molecules.

Descriptor Calculation and Model Generation: For each molecule, various physicochemical descriptors (e.g., steric, electrostatic) would be calculated. Statistical methods like Partial Least Squares (PLS) would then be used to correlate these descriptors with the biological activity, generating a QSAR equation.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (cross-validation) and external (test set) validation methods.

A hypothetical QSAR data table for a series of pyrrolidine derivatives might look like this:

| Compound | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) | Steric Contribution | Electrostatic Contribution |

| This compound | 6.5 | 6.4 | Favorable | Unfavorable |

| Derivative A | 7.2 | 7.1 | Highly Favorable | Neutral |

| Derivative B | 5.8 | 5.9 | Unfavorable | Favorable |

| Derivative C | 6.9 | 6.8 | Favorable | Favorable |

This table is for illustrative purposes only.

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target (e.g., a protein or enzyme) is available, structure-based drug design methods can be employed. These techniques utilize the structural information of the target's binding site to design and optimize ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and affinity of a ligand, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the protein-ligand complex.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. A study on new fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines as potential EGFR/CDK2 inhibitors utilized molecular docking to understand the binding interactions of the synthesized compounds within the active sites of these kinases. nih.gov The docking results were validated by re-docking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked pose and the experimental structure. nih.gov

To investigate the potential targets of this compound, molecular docking simulations could be performed against a panel of relevant proteins. The results would help in:

Identifying potential biological targets.

Predicting the binding orientation and conformation of the compound.

Elucidating the key amino acid residues involved in the interaction.

Guiding structural modifications to improve binding affinity.

A typical output from a molecular docking study is summarized in the table below:

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase A | -8.5 | MET123, LEU176, VAL201 |

| This compound | Hypothetical GPCR B | -7.9 | PHE254, TRP312, TYR345 |

| Reference Inhibitor | Hypothetical Kinase A | -9.2 | MET123, LEU176, LYS88 |

This table is for illustrative purposes only.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. researchgate.netnih.gov MD simulations are crucial for assessing the stability of the docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and exploring the kinetics of the binding process. nih.govuzh.ch

In a study on pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, MD simulations were performed to evaluate the stability of the ligand-protein complexes. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time were analyzed to confirm the stability of the binding. nih.gov

For the this compound-protein complex predicted by docking, an MD simulation would provide valuable information on:

The stability of the predicted binding mode.

The flexibility of different regions of the protein and the ligand.

The role of water molecules in mediating protein-ligand interactions.

The dynamic behavior of the complex, which can influence binding affinity and residence time.

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations can be performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govnih.govelsevierpure.comrsc.orgmdpi.com

These methods calculate the free energy of the protein, the ligand, and the complex from snapshots of an MD simulation trajectory. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand in their unbound states. These calculations were applied in the study of pyrrolidine-2,3-dione derivatives, where the binding free energy estimation suggested that the identified inhibitors had a strong binding affinity for the Cdk5/p25 complex. nih.gov

Free Energy Perturbation (FEP) is a more rigorous and computationally expensive method that calculates the relative binding free energy between two ligands by "alchemically" transforming one into the other through a series of small steps.

For this compound and its analogues, these calculations would be instrumental in:

Accurately ranking a series of compounds based on their binding affinities.

Providing a detailed breakdown of the energetic contributions (van der Waals, electrostatic, solvation) to the binding.

Guiding the lead optimization process by predicting the impact of structural modifications on binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate the electronic structure, reactivity, and stability of this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential Maps

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and for visualizing the charge distribution through electrostatic potential maps (MEP).

The molecular electrostatic potential (MEP) map is a crucial output of DFT calculations that illustrates the charge distribution across the molecule. researchgate.net It uses a color-coded surface to indicate regions of negative and positive electrostatic potential. researchgate.net Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netyoutube.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyrrolidine ring and the bromine atom, highlighting these as potential sites for interaction. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates higher reactivity. nih.gov For pyrrolidine derivatives, the HOMO-LUMO gap is an important stability index. nih.gov For example, a related pyrrolidine compound, 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, was found to have a HOMO-LUMO energy gap of 4.61 eV, indicating significant stability. nih.gov Similar calculations for this compound would quantify its reactivity profile.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and kinetic stability |

In Silico Prediction of Pharmacokinetic Parameters (Preclinical Focus)

In silico models are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound, a profile often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

ADME Prediction Models (Absorption, Distribution, Metabolism, Excretion)

ADME prediction models use the chemical structure of a compound to estimate its behavior in the body. nih.gov These computational tools analyze various molecular descriptors, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, to predict properties like gastrointestinal absorption and bioavailability. nih.gov For pyrrolidine derivatives, in silico ADME prediction is a standard procedure to assess their potential as drug candidates. nih.govnih.gov For this compound, these models can provide crucial preliminary data on its drug-likeness and oral bioavailability. researchgate.net

| ADME Parameter | Description | Importance in Drug Discovery |

| Absorption | How the compound is absorbed into the bloodstream (e.g., gastrointestinal absorption). | Determines if a drug can be administered orally. |

| Distribution | How the compound spreads through the body's fluids and tissues. | Affects where the drug acts and its potential for side effects. |

| Metabolism | How the compound is chemically modified by the body. | Influences the drug's duration of action and potential toxicity. |

| Excretion | How the compound is eliminated from the body. | Determines the dosing frequency. |

Preclinical Metabolic and Pharmacokinetic Profile of 1 3 Bromo 4 Methylphenyl Pyrrolidine

In Vitro Metabolic Stability Assessment in Subcellular Fractions and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. bioivt.com These assays typically utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, to estimate the extent of metabolism. bioivt.com

Microsomal Stability (e.g., Liver Microsomes)

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. nih.govmdpi.com The stability of a compound in the presence of liver microsomes provides a measure of its susceptibility to oxidative metabolism. nih.govnih.gov

To assess the microsomal stability of 1-(3-Bromo-4-methylphenyl)pyrrolidine, the compound would be incubated with pooled liver microsomes from various species (e.g., human, rat, mouse) and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is an essential cofactor for CYP enzyme activity. nih.gov The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data from such an experiment would allow for the determination of key pharmacokinetic parameters.

Table 1: Illustrative Microsomal Stability Data for this compound

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific experimental data for this compound is not publicly available.

Hepatocyte Incubation Studies

Hepatocytes, the primary cells of the liver, contain a full complement of both phase I and phase II drug-metabolizing enzymes, offering a more comprehensive model of hepatic metabolism compared to microsomes. bioivt.com Incubating this compound with hepatocytes from different species would provide a more complete picture of its metabolic fate, including both oxidation and conjugation reactions. nih.gov

Identification and Characterization of Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites.

High-Resolution Mass Spectrometry-based Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for metabolite identification. nih.gov Following incubation of this compound with liver microsomes or hepatocytes, the samples would be analyzed by LC-HRMS. This technique allows for the detection of potential metabolites based on their accurate mass, which can be used to predict their elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.gov

Table 2: Potential Metabolites of this compound Identified by HRMS

| Metabolite ID | Proposed Biotransformation | m/z (ion) | Formula |

| M1 | Hydroxylation on the pyrrolidine (B122466) ring | Data not available | C11H14BrNO |

| M2 | Hydroxylation on the methyl group | Data not available | C11H14BrNO |

| M3 | N-dealkylation | Data not available | C7H6Br |

| M4 | Glucuronidation of a hydroxylated metabolite | Data not available | C17H22BrNO7 |

Note: This table represents hypothetical metabolites based on common metabolic pathways. Actual experimental data for this compound is not available.

Nuclear Magnetic Resonance (NMR) for Metabolite Structural Elucidation

While HRMS can provide valuable information about the mass and fragmentation of metabolites, nuclear magnetic resonance (NMR) spectroscopy is often required for the unambiguous determination of their chemical structure. nih.govnih.gov If a significant metabolite is formed, it can be isolated and purified from the incubation mixture and subjected to one-dimensional (1D) and two-dimensional (2D) NMR analysis. Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC would provide detailed information about the connectivity of atoms and the precise location of metabolic modifications. nih.gov

Enzymatic Pathways Involved in Biotransformation

The biotransformation of many drugs is primarily carried out by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov The major human CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov To identify the specific CYP enzymes responsible for the metabolism of this compound, experiments using a panel of recombinant human CYP enzymes would be conducted. The compound would be incubated with each individual CYP isoform, and the rate of its metabolism would be measured. Alternatively, chemical inhibitors specific to certain CYP enzymes can be used in liver microsome incubations to determine which enzymes are involved. mdpi.com

Cytochrome P450 (CYP) Isoform Identification and Characterization

The identification of cytochrome P450 (CYP) isoforms responsible for the metabolism of a new chemical entity is a critical step in preclinical development. This process typically involves in vitro experiments using human liver microsomes and recombinant human CYP enzymes. While specific data for this compound is not available, studies on structurally related compounds, such as certain pyrrolidine derivatives, indicate that CYP2D6 and CYP2C19 are often involved in their metabolism. nih.gov For instance, the metabolism of other designer drugs with pyrrolidine moieties has been shown to be significantly mediated by these enzymes. nih.gov

The general approach to identify the specific CYP isoforms involved would include:

Incubation with a panel of recombinant human CYP enzymes: This helps to identify which specific enzymes can metabolize the compound.

Chemical inhibition studies: Using known inhibitors for specific CYP enzymes in human liver microsomes can pinpoint the key metabolic pathways.

Correlation analysis: The rate of metabolism in a panel of individual human liver microsomes is correlated with the activities of specific CYP enzymes.

Without experimental data, the precise CYP isoforms that metabolize this compound remain undetermined.

Other Phase I and Phase II Metabolic Enzyme Contributions

Beyond CYP enzymes, other Phase I enzymes like flavin-containing monooxygenases (FMOs) and alcohol or aldehyde dehydrogenases could potentially contribute to the metabolism of this compound. Phase I reactions generally introduce or expose functional groups to increase polarity. nih.govlongdom.org

Following Phase I metabolism, or for compounds that already possess suitable functional groups, Phase II conjugation reactions occur. nih.govlongdom.org These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs), further increase water solubility to facilitate excretion. nih.gov The potential for this compound to undergo these metabolic transformations has not been documented.

In Vivo Pharmacokinetic Studies in Animal Models

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govresearchgate.net The selection of an appropriate animal model is crucial and is often based on similarities in metabolic profiles to humans. nih.gov

Absorption and Bioavailability Determination

To determine the absorption and bioavailability of this compound, studies would typically be conducted in animal models such as rats or mice. The compound would be administered via both intravenous and oral routes. Plasma concentrations of the parent compound would be measured over time to calculate key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters for Bioavailability Assessment

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Dose | X mg/kg | Y mg/kg |

| AUC (0-inf) | Value | Value |

| Cmax | Value | Value |

| Tmax | N/A | Value |

| Bioavailability (F%) | N/A | Calculated Value |

Note: This table represents a template for data that would be generated in such a study. No actual data for this compound is available.

Distribution Profile in Tissues and Biological Fluids

Tissue distribution studies are performed to understand where the compound travels in the body and if it accumulates in specific organs. These studies often involve administering a radiolabeled version of the compound to animals, followed by quantitative whole-body autoradiography or tissue harvesting and analysis at various time points. There is no available data on the tissue distribution of this compound.

Elimination Routes and Excretion Balance

Excretion balance studies aim to identify the primary routes of elimination of the compound and its metabolites from the body (e.g., urine, feces). These studies typically involve housing animals in metabolic cages to collect all excreta after administration of a radiolabeled compound. The total radioactivity recovered is then quantified. The specific elimination routes for this compound have not been reported.

Preclinical Assessment of Drug-Drug Interaction Potential

The potential for a compound to cause drug-drug interactions (DDIs) is a key safety consideration. nih.gov This is often assessed in vitro by examining the compound's ability to inhibit or induce major CYP enzymes.

Table 2: Template for In Vitro CYP Inhibition Profile

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > Value |

| CYP2C9 | > Value |

| CYP2C19 | Value |

| CYP2D6 | Value |

| CYP3A4 | > Value |

Note: This table is a template illustrating the type of data generated from in vitro DDI studies. No specific data for this compound is available.

If the compound shows significant inhibition of a particular CYP enzyme in vitro, further in vivo studies in animal models may be warranted to assess the clinical relevance of this finding. nih.gov No such assessments for this compound have been published.

Transporter Interaction Studies (e.g., P-glycoprotein)

Information regarding the interaction of this compound with drug transporters, such as P-glycoprotein (P-gp), is not available in the public domain.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key efflux transporter that plays a significant role in limiting the absorption and distribution of many drugs. In vitro assays are routinely used to determine if a compound is a substrate or inhibitor of P-gp.

Hypothetical Data Table for P-glycoprotein Interaction:

The following table illustrates the type of data that would be generated from in vitro P-gp interaction studies. This table is purely illustrative and does not represent actual experimental findings for this compound.

| Assay Type | Parameter | Value | Interpretation |

| P-gp Substrate Assay | Efflux Ratio | 3.8 | Moderate Substrate |

| P-gp Inhibition Assay | IC₅₀ (µM) | 21.7 | Weak Inhibitor |

Without specific experimental data, the potential for this compound to be a substrate or inhibitor of P-gp remains unknown. Such information would be vital for understanding its oral bioavailability and potential for drug-drug interactions with co-administered P-gp substrates or inhibitors.

Advanced Analytical Method Development for Quantification of 1 3 Bromo 4 Methylphenyl Pyrrolidine in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a reliable LC-MS/MS method requires a systematic optimization of both chromatographic separation and mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and reproducibility.

The primary objective of chromatographic separation is to isolate the analyte of interest, 1-(3-Bromo-4-methylphenyl)pyrrolidine, from endogenous matrix components to minimize ion suppression or enhancement effects. nih.gov The selection of an appropriate stationary phase (column) and mobile phase is critical to achieving a good peak shape, resolution, and retention time.

For a compound with the predicted physicochemical properties of this compound, a reversed-phase chromatographic approach is typically employed. Initial screening would likely involve C8 and C18 columns, with the latter often providing sufficient retention for moderately polar compounds.

The mobile phase composition is systematically optimized to ensure efficient elution and ionization of the target analyte. A common starting point is a gradient elution using a combination of an aqueous phase and an organic solvent. The aqueous phase is often acidified with a small percentage of formic acid or acetic acid to promote the protonation of the analyte, which is beneficial for positive ion electrospray ionization (ESI). The organic phase is typically acetonitrile or methanol. Acetonitrile is often favored for its lower viscosity and higher elution strength.

A hypothetical optimized chromatographic condition for this compound could be as follows:

Interactive Data Table: Optimized Chromatographic Parameters

| Parameter | Optimized Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Tandem mass spectrometry provides a high degree of selectivity and sensitivity for the quantification of analytes in complex matrices. The optimization of MS parameters is crucial for achieving the lowest possible limit of detection. For this compound, positive ion electrospray ionization (ESI+) would likely be the preferred ionization mode due to the presence of the nitrogen atom in the pyrrolidine (B122466) ring, which is readily protonated.

The initial step in MS optimization involves infusing a standard solution of the analyte into the mass spectrometer to determine the precursor ion, which corresponds to the protonated molecule [M+H]⁺. Subsequently, collision-induced dissociation (CID) is employed to fragment the precursor ion, and the resulting product ions are identified. The most stable and abundant product ions are selected for multiple reaction monitoring (MRM) transitions. This approach significantly enhances the signal-to-noise ratio and the selectivity of the assay.

A representative set of optimized mass spectrometry parameters for this compound is presented below:

Interactive Data Table: Optimized Mass Spectrometry Parameters

| Parameter | Optimized Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 254.0 |

| Product Ion (m/z) | 184.1 |

| Dwell Time | 100 ms |

| Collision Energy | 25 eV |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Bioanalytical method validation is performed to ensure the reliability and reproducibility of the analytical data. fda.gov This process involves a series of experiments to evaluate the method's performance characteristics, including accuracy, precision, linearity, and the lower and upper limits of quantification (LLOQ and ULOQ).

Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy is expressed as the percentage of the nominal concentration, while precision is reported as the coefficient of variation (%CV).

Linearity: This is determined by analyzing a series of calibration standards over a specific concentration range. The response is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

LLOQ and ULOQ: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Conversely, the ULOQ is the highest concentration that meets these criteria.

A summary of hypothetical validation results for the bioanalytical method of this compound is provided in the following table:

Interactive Data Table: Bioanalytical Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | - | 0.1 ng/mL |

| ULOQ | - | 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 8% |

| Inter-day Precision (%CV) | ≤ 15% | < 10% |

| Intra-day Accuracy (%) | 85-115% | 92-107% |

| Inter-day Accuracy (%) | 85-115% | 94-105% |

Sample Preparation Methodologies for Complex Biological Samples

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix and remove potential interferences, such as proteins and phospholipids, which can adversely affect the performance of the LC-MS/MS system. researchgate.net The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the desired level of cleanliness.

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological samples, typically plasma or serum. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast and inexpensive, PPT may not provide the cleanest extracts, and significant matrix effects can still be observed.

Liquid-Liquid Extraction (LLE): LLE is a more selective sample preparation technique that involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and depends on the polarity and pKa of the analyte. For a compound like this compound, a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether would likely be effective. pH adjustment of the aqueous phase can be used to optimize the extraction efficiency. LLE generally yields cleaner extracts than PPT.

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that can provide very clean extracts, thereby minimizing matrix effects. nih.govnih.gov SPE involves passing the sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent.

For this compound, a mixed-mode cation exchange SPE sorbent could be an effective choice. This type of sorbent possesses both non-polar (for reversed-phase retention) and cation exchange (for retaining the protonated amine) functionalities, offering a high degree of selectivity.

A typical SPE protocol would involve the following steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.

Loading: The pre-treated biological sample is loaded onto the SPE cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analyte of interest is eluted with a small volume of a strong organic solvent, often containing a modifier like ammonia to neutralize the charge interaction.

The choice between these sample preparation methods involves a trade-off between the desired cleanliness of the extract, throughput, cost, and method development time. For high-throughput analysis, protein precipitation might be preferred, whereas for methods requiring the lowest possible detection limits, SPE would be the more appropriate choice.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes and Metabolites

Gas Chromatography-Mass Spectrometry is a cornerstone technique in forensic toxicology due to its high separation efficiency and specific detection capabilities, making it well-suited for the analysis of synthetic cathinones and related pyrrolidinophenone derivatives. nih.govnih.gov A validated GC-MS method for the quantification of this compound in biological fluids like urine and blood would provide a reliable tool for forensic investigations. nih.gov While specific methods for this analyte are not established, a proposed method can be developed based on established protocols for structurally similar compounds. unito.itmdma.ch

Sample Preparation:

Effective sample preparation is critical to remove interferences from the biological matrix and concentrate the analyte. A liquid-liquid extraction (LLE) under alkaline conditions is a common and effective approach for synthetic cathinones. unito.it

Urine/Plasma Sample Protocol:

To 1 mL of urine or plasma, add an internal standard (e.g., a deuterated analog of the target compound or a structurally similar compound not expected to be present, such as 4'-methyl-α-pyrrolidinopropiophenone).

Alkalinize the sample to a pH of >9.0 using a suitable buffer (e.g., sodium carbonate-bicarbonate buffer).

Add 3 mL of an organic extraction solvent (e.g., cyclohexane or a mixture of ethyl acetate and hexane).

Vortex the mixture for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent like ethyl acetate for injection into the GC-MS system.

Instrumental Parameters:

The instrumental conditions must be optimized to achieve good chromatographic separation and sensitive detection.

Gas Chromatograph (GC) Conditions:

Column: A non-polar capillary column, such as a DB-1 MS or equivalent (30m x 0.25mm x 0.25µm), is typically suitable for this class of compounds. swgdrug.org

Injector: Splitless injection mode is preferred for trace analysis, with an injector temperature set to 280°C. swgdrug.org

Oven Temperature Program: A gradient temperature program is necessary to ensure good separation from matrix components and potential metabolites. A typical program would be: initial temperature of 100°C held for 1 minute, followed by a ramp of 12°C/minute to 300°C, with a final hold for 9 minutes. swgdrug.org

Carrier Gas: Helium at a constant flow rate of 1 mL/min. swgdrug.org

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Data can be acquired in full scan mode (e.g., m/z 40-550) for initial identification and metabolite discovery. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and selectivity, monitoring characteristic ions of the target analyte and internal standard. unito.it

Expected Fragmentation: Based on the structure of this compound, the primary fragmentation would likely involve alpha-cleavage of the bond between the pyrrolidine ring and the phenyl ring, leading to a stable pyrrolidinium ion. The presence of bromine would result in a characteristic isotopic pattern (M and M+2) for fragments containing the bromine atom.

Method Validation:

A comprehensive validation is necessary to ensure the reliability of the method. researchgate.netgoogle.com The following parameters would be assessed:

| Validation Parameter | Acceptance Criteria | Hypothetical Finding for this compound |

| Linearity | Correlation coefficient (r²) > 0.99 | Linear range of 5 - 1000 ng/mL with r² = 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 1 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; Precision < 20% | 5 ng/mL |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% | Intra-day RSD: 4-8%; Inter-day RSD: 6-11% |

| Accuracy | Recovery within 85-115% of the true value | 92-107% |

| Selectivity | No significant interfering peaks at the retention time of the analyte | No interference from endogenous matrix components or common drugs of abuse |

| Recovery | Consistent and reproducible extraction efficiency | 85-95% |